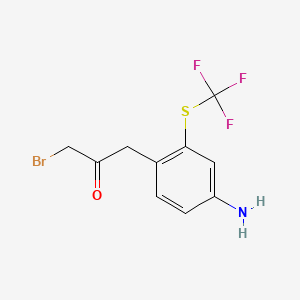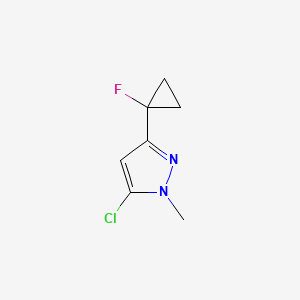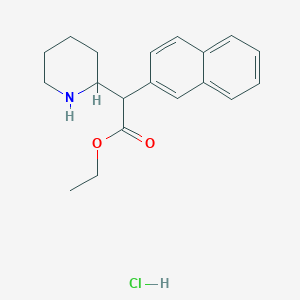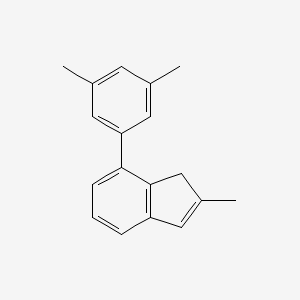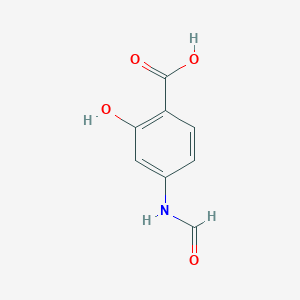
4-Formamido-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formamido-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a formamido group (-NHCHO) and a hydroxyl group (-OH) attached to a benzene ring with a carboxylic acid group (-COOH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formamido-2-hydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the formylation of 2-hydroxybenzoic acid (salicylic acid) using formamide under acidic conditions. The reaction typically proceeds as follows:
Starting Material: 2-hydroxybenzoic acid
Reagent: Formamide
Catalyst: Acid (e.g., sulfuric acid)
Reaction Conditions: Heating the mixture to a specific temperature (e.g., 100-150°C) for a certain period (e.g., 4-6 hours).
The reaction yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Formamido-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The formamido group can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon) can be used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: 4-Amino-2-hydroxybenzoic acid
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
4-Formamido-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Formamido-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The formamido group may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Lacks the formamido group but has similar chemical properties.
2-Hydroxybenzoic acid (Salicylic acid): Lacks the formamido group and has different biological activities.
4-Amino-2-hydroxybenzoic acid: Contains an amino group instead of a formamido group.
Uniqueness
4-Formamido-2-hydroxybenzoic acid is unique due to the presence of both the formamido and hydroxyl groups, which confer distinct chemical reactivity and biological activities
Properties
CAS No. |
3520-97-6 |
|---|---|
Molecular Formula |
C8H7NO4 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
4-formamido-2-hydroxybenzoic acid |
InChI |
InChI=1S/C8H7NO4/c10-4-9-5-1-2-6(8(12)13)7(11)3-5/h1-4,11H,(H,9,10)(H,12,13) |
InChI Key |
KTRYBTQPPRGLQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



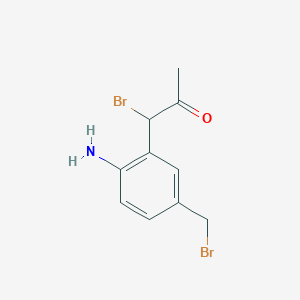
![[2-Chloro-6-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14061999.png)
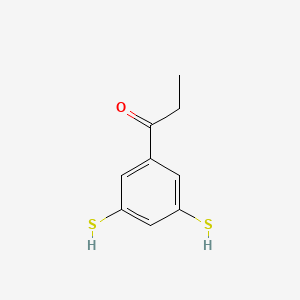

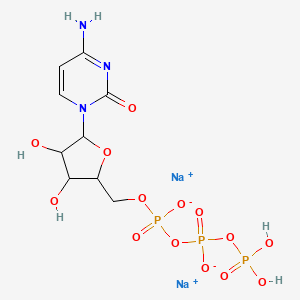
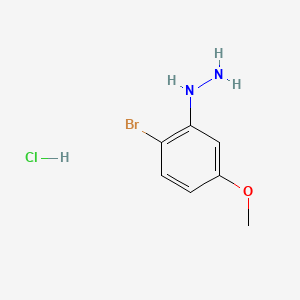


![Calcium;7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B14062029.png)
